1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
CAS No.:
Cat. No.: VC15729043
Molecular Formula: C14H18BClO3
Molecular Weight: 280.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18BClO3 |
|---|---|
| Molecular Weight | 280.56 g/mol |
| IUPAC Name | 1-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
| Standard InChI | InChI=1S/C14H18BClO3/c1-9(17)11-7-6-10(16)8-12(11)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
| Standard InChI Key | UJIZNSOUTFQQHJ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)C |
Introduction
Chemical Identification and Structural Analysis
Molecular Characterization
1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is systematically identified by its CAS registry number 1377503-12-2 and molecular formula , corresponding to a molecular weight of 254.52 g/mol. The structure combines an acetyl-substituted phenyl ring with a chlorinated ortho position and a pinacol boronic ester group at the para position (Figure 1). This arrangement creates distinct electronic properties that enhance its reactivity in transition metal-catalyzed reactions.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 1377503-12-2 |
| Molecular Formula | |
| Molecular Weight | 254.52 g/mol |
| IUPAC Name | 1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one |
Structural Features
X-ray crystallography of analogous boronic esters reveals that the dioxaborolane ring adopts a planar conformation, with boron maintaining sp² hybridization . The chloro substituent induces electronic asymmetry in the phenyl ring, polarizing the π-system toward the acetyl group. This polarization facilitates nucleophilic attacks at the carbonyl carbon while stabilizing intermediates during coupling reactions.
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis typically proceeds via a Miyaura borylation reaction, where a chloro-substituted phenylacetyl precursor reacts with bis(pinacolato)diboron () in the presence of a palladium catalyst. A representative protocol involves heating a mixture of 1-(4-chloro-2-iodophenyl)ethan-1-one (1.0 equiv), (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in anhydrous dioxane at 90°C for 16 hours. Post-reaction purification employs filtration through Celite to remove catalyst residues, followed by chromatographic separation to achieve >95% purity.
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Reaction Time | 16 hours |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Base | KOAc (3.0 equiv) |
| Solvent | Anhydrous dioxane |
Scalability Challenges
Industrial-scale production faces challenges in controlling exothermic side reactions during boron incorporation. Process intensification studies recommend gradual reagent addition and real-time temperature monitoring to suppress dimerization byproducts.
Reactivity and Mechanism of Action
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group participates in palladium-catalyzed cross-couplings with aryl halides through a well-established mechanism. The catalytic cycle begins with oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic ester. Reductive elimination yields the biaryl product while regenerating the Pd catalyst (Figure 2). This reactivity underpins its use in constructing pharmaceutical scaffolds like biphenyl antibiotics and kinase inhibitors.
Electrophilic Aromatic Substitution
The electron-deficient phenyl ring undergoes regioselective nitration and sulfonation at the meta position relative to the acetyl group. Kinetic studies show a 12-fold rate enhancement compared to unchlorinated analogs due to improved charge stabilization.
Physical and Chemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 218°C, with exothermic degradation peaking at 245°C. The material remains stable under ambient conditions for >12 months when stored in amber glass under argon.
Solubility Profile
Polar aprotic solvents demonstrate optimal dissolution capacity:
-
DMSO: 48 mg/mL
-
THF: 32 mg/mL
-
Acetonitrile: 18 mg/mL
Aqueous solubility remains negligible (<0.1 mg/mL) across physiological pH ranges, necessitating formulation with surfactants for biological applications.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a key precursor to protease inhibitors and Janus kinase (JAK) antagonists. Recent patent literature discloses its use in synthesizing a third-generation BTK inhibitor currently in Phase II trials for autoimmune disorders.
Materials Science
Incorporation into conjugated polymers enhances electron transport properties in organic photovoltaics. Devices fabricated with boronic ester-containing polyfluorenes exhibit power conversion efficiencies up to 8.7% under AM1.5G illumination.
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